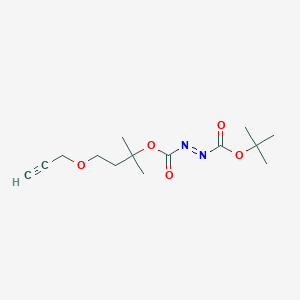
Elenbecestat
Overview
Description
Elenbecestat has been a focus of research due to its potential applications and complex structure. Studies have emphasized the importance of understanding molecular structures to predict and manipulate chemical and physical properties of compounds like this compound (Puzzarini, 2016).
Synthesis Analysis
Synthesis strategies for molecules like this compound often involve a combination of traditional synthetic approaches and Nature's biosynthetic strategies. This blend can result in the generation of molecules with unique properties (Wu & Schultz, 2009).
Molecular Structure Analysis
The molecular structure of this compound plays a central role in its chemical and physical properties. Studies have shown that nonplanar molecular structures, like those found in some siloles, can influence properties such as photoluminescence and charge carrier transport, which may be relevant to this compound (Yu et al., 2005).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of this compound involves examining bond structures and reactivity. Research in this area has been enhanced by technologies like atomic force microscopy, which allows for the visualization of bond structures in single-molecule chemical reactions (de Oteyza et al., 2013).
Physical Properties Analysis
The physical properties of a molecule like this compound can be predicted and studied using molecular modeling techniques. Studies have shown that properties such as boiling points, melting points, and critical temperatures of molecules can be effectively modeled using various structural parameters (Needham, Wei & Seybold, 1988).
Chemical Properties Analysis
The chemical properties of molecules like this compound can be influenced by their molecular structure and the nature of their chemical bonds. Research in this area includes the study of how molecular self-assembly and nanochemistry can be used to create nanostructures with specific chemical properties (Whitesides, Mathias & Seto, 1991).
Scientific Research Applications
Elenbecestat, identified as an oral BACE-1 inhibitor, has demonstrated efficacy in reducing Aβ levels in cerebrospinal fluid. It was investigated in two global phase 3 studies focusing on early AD. The studies revealed significant demographic characteristics in subjects regardless of APOE genotype or amyloid positivity. The variance in APOE ε4 positivity and amyloid positivity across different countries and geographical regions was also noted (Roberts et al., 2021).
Another study focused on the safety and efficacy of this compound in combination with other drugs, such as donepezil. It was found that co-administration of this compound and itraconazole resulted in increases in this compound Cmax, AUC(0-inf), and t1/2, while co-administration with rifampin showed relatively no change in Cmax or t1/2. This indicates that this compound's interaction with other drugs is an important consideration in its application for treating Alzheimer's Disease (Penninkilampi & Eslick, 2017).
In a broader analysis of Alzheimer’s Disease drug development, the cessation of this compound trials was mentioned following safety and efficacy concerns. This cessation had significant implications for the strategy of targeting amyloid in developing effective AD therapeutics (Sabbagh, 2020).
A quantitative systems pharmacology model was developed for several therapeutics, including this compound. This model aimed to understand why most clinical trials, despite strong evidence linking amyloid beta to Alzheimer's Disease, showed no clinical efficacy (Madrasi et al., 2021).
Safety and Hazards
Elenbecestat demonstrated acceptable safety and tolerability profile through 18 months of study drug administration . The six most common adverse events observed were contact dermatitis, upper respiratory infection, headache, diarrhea, fall, and dermatitis . No serious adverse reactions suggestive of hepatic toxicity were observed in this study .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
The action of elenbecestat can be influenced by various factors. For instance, one study compared the safety and pharmacology of this compound in Japanese and Caucasian people . Another trial evaluated interactions with drugs commonly prescribed to the elderly . These studies suggest that factors such as ethnicity, age, and concomitant medication use can influence the action, efficacy, and stability of this compound.
properties
IUPAC Name |
N-[3-[(4aS,5R,7aS)-2-amino-5-methyl-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2S/c1-9-12-7-30-18(23)27-19(12,8-29-9)11-4-10(2-3-13(11)20)26-17(28)15-6-24-14(5-25-15)16(21)22/h2-6,9,12,16H,7-8H2,1H3,(H2,23,27)(H,26,28)/t9-,12-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUJFVOHGRMTR-DPXNYUHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1388651-30-6 | |
| Record name | Elenbecestat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388651306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elenbecestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELENBECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXJ96XL94H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



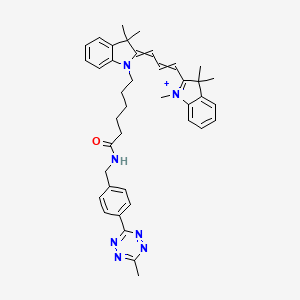
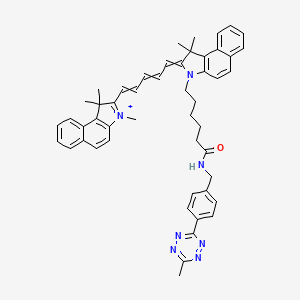

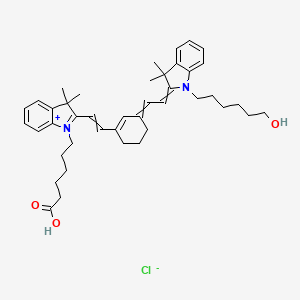
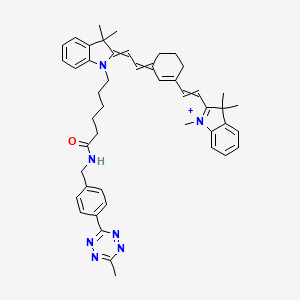

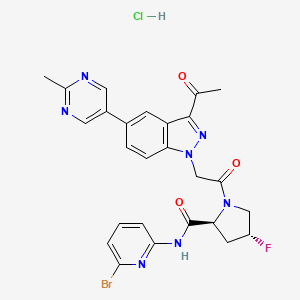
![N-[(1S)-1-cyclohexyl-2-{[3-(morpholin-4-yl)propanoyl]amino}ethyl]-N~2~-propanoyl-3-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-L-alaninamide](/img/structure/B1192631.png)
